Cas no 1330266-36-8 (N’-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide)

N’-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide Chemical and Physical Properties
Names and Identifiers
-
- N’-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide
- Na€-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide
-
- Inchi: 1S/C18H37N3O6/c1-18(2,3)27-17(23)21(4)15-16(22)20-8-6-10-25-12-14-26-13-11-24-9-5-7-19/h5-15,19H2,1-4H3,(H,20,22)
- InChI Key: NIIIDBLEQAMQDF-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)N(CC(NCCCOCCOCCOCCCN)=O)C
N’-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A631990-50mg |
N’-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide |
1330266-36-8 | 50mg |
$ 1487.00 | 2023-04-19 | ||
TRC | A631990-5mg |
N’-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide |
1330266-36-8 | 5mg |
$ 190.00 | 2023-04-19 |
N’-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide Related Literature
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
-
5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
Additional information on N’-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide
Research Briefing on N’-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide (CAS: 1330266-36-8)
In recent years, the compound N’-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide (CAS: 1330266-36-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique polyether and tert-butoxycarbonyl (Boc) protected amine functionalities, has been explored for its potential applications in drug delivery, peptide synthesis, and targeted therapeutics. The following briefing synthesizes the latest findings and advancements related to this compound, providing a comprehensive overview for researchers and industry professionals.
The primary interest in N’-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide stems from its structural versatility and biocompatibility. The polyether chain (4,7,10-trioxatridecanyl) enhances solubility in aqueous environments, while the Boc-protected amine group offers a handle for further chemical modifications. Recent studies have highlighted its utility as a linker in the synthesis of peptide-drug conjugates (PDCs), where it facilitates the stable attachment of cytotoxic agents to targeting peptides, thereby improving therapeutic efficacy and reducing off-target effects.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role in the development of novel antibody-drug conjugates (ADCs). Researchers utilized the Boc-protected amine to introduce a cleavable linker system, enabling controlled release of the payload in tumor microenvironments. The study reported a significant improvement in the pharmacokinetic profile of the ADCs, with reduced systemic toxicity compared to traditional linker chemistries. These findings underscore the potential of 1330266-36-8 as a critical building block in next-generation bioconjugation strategies.
Further investigations have explored the compound's application in nanotechnology-based drug delivery systems. A team at MIT engineered a series of polymeric nanoparticles incorporating N’-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide as a surface modifier. The hydrophilic polyether chain improved nanoparticle stability in physiological fluids, while the Boc group allowed for post-functionalization with targeting ligands. In vivo experiments demonstrated enhanced tumor accumulation and prolonged circulation times, suggesting promising avenues for cancer therapy.
Despite these advancements, challenges remain in the scalable synthesis and purification of 1330266-36-8. A recent preprint on ChemRxiv detailed an optimized synthetic route using solid-phase peptide synthesis (SPPS) techniques, achieving higher yields and purity levels. The authors emphasized the importance of controlling reaction conditions to prevent side reactions involving the Boc group, which can compromise the integrity of the final product. These methodological improvements are expected to facilitate broader adoption of the compound in industrial settings.
Looking ahead, the versatility of N’-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide positions it as a key player in the design of multifunctional therapeutic agents. Ongoing research is exploring its use in CRISPR-Cas9 delivery systems and mRNA vaccines, where its biocompatibility and modifiability could address current limitations in gene therapy. As the field advances, interdisciplinary collaborations will be essential to fully unlock the potential of this promising compound.
1330266-36-8 (N’-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide) Related Products
- 1805268-79-4(Methyl 6-(difluoromethyl)-2-methoxy-3-methylpyridine-4-acetate)
- 17193-32-7(2-amino-3-(4-fluorophenyl)propanamide)
- 1565623-35-9(5-(1,1-dioxo-1lambda6-thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid)
- 1283508-70-2(N-[5-(aminomethyl)pyridin-2-yl]-3-hydroxybenzamide)
- 2411333-43-0(Methyl 1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate)
- 955816-02-1(2-(naphthalen-2-yl)-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}acetamide)
- 2172135-29-2(3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid)
- 2680737-74-8(2-(2,2,2-Trifluoroacetyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid)
- 62484-31-5(2,4-Dichloro-7-methoxyquinazoline)
- 2172525-59-4(1-(4-Chloro-3-methylphenyl)-3-methoxy-2-methylpropan-2-ol)




